molecular formula C10H11IO2 B156123 4-(p-Iodophenyl)butyric acid CAS No. 27913-58-2

4-(p-Iodophenyl)butyric acid

Cat. No.: B156123
CAS No.: 27913-58-2
M. Wt: 290.1 g/mol
InChI Key: OGOMLUBUDYFIOG-UHFFFAOYSA-N
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Description

4-(p-Iodophenyl)butyric acid (IPBA) is a low-molecular-weight organic compound with the molecular formula C₁₀H₁₁IO₂ (CAS: 27913-58-2) and a molecular weight of 290.10 g/mol . Structurally, it features a phenyl group substituted with an iodine atom at the para position, linked to a butyric acid chain. This configuration enables reversible, non-covalent binding to serum albumin, a property exploited in drug delivery systems to prolong blood circulation and enhance tumor targeting .

IPBA is widely used in radiopharmaceuticals, such as prostate-specific membrane antigen (PSMA)-targeted theranostics, folate receptor (FR)-targeted therapies, and fibroblast activation protein (FAP)-inhibitor conjugates . Its albumin-binding capability increases tumor uptake by up to 2-fold compared to non-albumin-binding analogs . Additionally, IPBA has been investigated as an aromatase inhibitor and cytochrome P450 modulator in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(p-Iodophenyl)butyric acid can be synthesized through several methods. One common approach involves the reaction of 4-iodonitrobenzene with propylene oxide to form 4-(4-iodophenyl)butyronitrile, which is then hydrolyzed to yield this compound . Another method involves the intramolecular Friedel-Crafts reaction of 4-iodobenzyl chloride with butyric acid in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Carbodiimide-Mediated Conjugation Reactions

IPBA is frequently activated via carbodiimide reagents like EDC·HCl (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) for covalent coupling to biomolecules.

Experimental Protocol ( , , ):

  • Reagents : 4-(p-Iodophenyl)butyric acid + EDC·HCl + NHS (N-hydroxysuccinimide)

  • Conditions :

    • Solvent: DMF or MES buffer (pH 6.0)

    • Reaction time: 30 min

    • Temperature: Room temperature

  • Product : NHS-activated ester of IPBA, enabling nucleophilic substitution with primary amines (e.g., lysine residues in peptides).

Key Findings ( , ):

ParameterValueSource
Binding affinity (HSA)108–118 nM
Blood half-lifeIncreased 5–10× vs. parent
Tumor uptake2.3× higher than controls

Mechanism ( ):

  • The iodophenyl group enhances hydrophobic interactions with albumin’s subdomain IIIA.

  • Adjacent linkers (e.g., AMBA) further stabilize binding ( ).

Case Study ( , ):

  • Compound : [131I]IBA (radioiodinated IPBA)

  • Synthesis : Cu₂O/1,10-phenanthroline-catalyzed iodination.

  • Results :

    • Radiochemical purity: >98%

    • Blood retention: 10.51% ID/g at 30 min, 4.63% ID/g at 4 h

    • Applications: SPECT imaging of blood pool, tumors, and lymph nodes ( ).

Peptide and Antibody Conjugation

IPBA derivatives are conjugated to therapeutic peptides/proteins to modulate biodistribution:

Example Reactions ( , ):

Target MoleculeConjugation SiteReagentsOutcome
DOTA-NAPamideLysine ε-amino groupHBTU/DIPEAEnhanced hepatic accumulation
Integrin αvβ6-BPN-terminal amineEDC/NHSReduced renal clearance

Stability and Reactivity

IPBA exhibits high stability under physiological conditions:

  • Serum stability : >95% intact after 48 h ( ).

  • pH sensitivity : Stable at pH 6–8; degrades in strongly acidic/basic conditions ( ).

Synthetic Modifications

IPBA serves as a scaffold for structural derivatives:

  • Esterification : Forms butyrate esters (e.g., 4-iodophenyl butyrate) via acid-catalyzed reactions ( ).

  • Amide formation : Reacts with primary/secondary amines to yield prodrugs ( ).

Scientific Research Applications

Radiopharmaceutical Development

One of the primary applications of 4-(p-Iodophenyl)butyric acid is in the modification of radiopharmaceuticals to improve their biodistribution and targeting capabilities. The compound has been extensively studied for its ability to bind to serum albumin, which prolongs the circulation time of drugs in the bloodstream and enhances their accumulation in tumors.

Enhancing Tumor Targeting

Research indicates that conjugating this compound to various peptides and small molecules significantly improves their tumor uptake. For instance, studies involving integrin αvβ6 binding peptides have shown that IPB-modified peptides exhibit increased tumor retention and reduced kidney accumulation compared to non-modified counterparts . This property is crucial for developing targeted therapies, especially in oncology.

Case Study: Folate Radioconjugates

In a comparative study of different albumin binders, this compound was found to enhance the blood residence time of folate radioconjugates while simultaneously reducing renal uptake . This balance is vital for therapeutic applications where high tumor uptake with minimal off-target effects is desired. The incorporation of IPB into DOTA-conjugated NAPamide compounds demonstrated improved imaging capabilities in SPECT/CT studies, highlighting its effectiveness in radiotheranostics .

Pharmacological Activity

Beyond its role in radiopharmaceuticals, this compound has been investigated for its pharmacological properties, particularly in cancer research.

Synthesis and Chemical Reactions

This compound serves as a versatile reactant in organic synthesis, including:

  • Synthesis of Cyclophanes : It is involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids .
  • Intramolecular Friedel-Crafts Reactions : The compound can be utilized for synthesizing 1-tetralones through these reactions .

These synthetic applications further illustrate its utility beyond medicinal chemistry into broader organic chemistry contexts.

Comparative Analysis of Albumin Binding Moieties

A detailed comparison between this compound and other albumin-binding moieties reveals its unique advantages:

Moiety Tumor Uptake Blood Retention Kidney Uptake
This compoundHighEnhancedReduced
5-(p-Iodophenyl)pentanoateModerateLowerHigher

This table summarizes findings from various studies, indicating that while other moieties may offer comparable tumor targeting, this compound provides superior blood retention and reduced renal accumulation, making it a preferred choice for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(p-Iodophenyl)butyric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to albumin, thereby extending the half-life of radiopharmaceuticals. This binding enhances the tumor uptake and retention of radiopharmaceuticals, resulting in improved therapeutic efficacy . Additionally, it can modulate histone deacetylase activity, influencing gene expression and cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Albumin-Binding Moieties: IPBA vs. Evans Blue Derivatives

IPBA is often compared to Evans Blue (EB), another albumin-binding moiety. Key differences include:

  • Blood Retention : IPBA conjugates exhibit prolonged blood circulation due to strong albumin affinity (Kd ≈ 0.3 μM) , while EB derivatives show faster clearance but higher kidney retention .
  • Tumor-to-Kidney Ratio : In FAP-targeted agents, IPBA-modified ligands (e.g., FD2) achieved higher blood retention and tumor uptake (~24–56% IA/g), whereas EB-modified analogs (e.g., FD3) showed elevated kidney retention (~63–125% IA/g) .
  • Structural Flexibility : IPBA’s smaller size allows easier conjugation without steric hindrance, whereas EB’s larger structure may require truncation for optimal pharmacokinetics .

Table 1. Comparison of IPBA and Evans Blue in Preclinical Studies

Compound Tumor Uptake (%IA/g) Kidney Uptake (%IA/g) Blood Half-Life Reference
[177Lu]Lu-FD2 (IPBA) 24 (4 h) 63 (4 h) Prolonged
[177Lu]Lu-FD3 (EB) 56 (24 h) 125 (24 h) Moderate
[177Lu]Lu-PSMA-ALB-02 35 (24 h) 7 (24 h) Extended
[177Lu]Lu-EB-TATE 9 (4 h) 161 (4 h) Short

IPBA vs. Other PSMA-Targeted Ligands

IPBA-modified PSMA ligands (e.g., PSMA-ALB-02, HTK01169) demonstrate superior tumor uptake compared to non-albumin-binding analogs like PSMA-617:

  • Tumor Uptake : PSMA-ALB-02 showed ~35% IA/g tumor uptake at 24 h, versus ~11% IA/g for PSMA-617 .
  • Kidney Uptake : A drawback of IPBA is increased kidney retention (e.g., ~125% IA/g for HTK01169 vs. ~0.6% IA/g for PSMA-617) .
  • Structural Modifications : Adding PEG linkers between IPBA and the targeting vector improved tumor-to-kidney ratios in LNCaP models (e.g., from ~0.5 to ~5) .

IPBA vs. p-(Iodophenyl)acetic Acid Derivatives

Compounds like p-(iodophenyl)acetic acid (IPAc) exhibit lower albumin affinity and distinct biodistribution:

  • Tumor Targeting : IPAc-PSMA conjugates achieved ~6% IA/g tumor uptake, significantly lower than IPBA analogs .
  • Kidney Clearance : IPAc derivatives showed reduced kidney retention (~2% IA/g), making them safer but less effective for sustained therapy .

Key Research Findings

Enhanced Therapeutic Efficacy :

  • IPBA-conjugated [177Lu]Lu-PSMA-ALB-02 increased tumor AUC by 2-fold compared to PSMA-617, though kidney AUC rose 10-fold .
  • In FAP-targeted therapy, IPBA-modified FD2 reduced tumor growth with negligible toxicity, while EB-based FD3 caused higher kidney damage .

Dual-Targeting Strategies :

  • Combining IPBA with cleavable linkers (e.g., MVK sequences) reduced renal accumulation by enabling enzymatic cleavage in kidneys .

Clinical Limitations: High kidney uptake remains a barrier for IPBA-based agents, necessitating dose optimization or adjunct therapies (e.g., amino acid co-infusion) .

Biological Activity

4-(p-Iodophenyl)butyric acid (IPBA), also known as 4-iodobenzenebutanoic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and radiopharmaceutical development. This article explores the biological activity of IPBA, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure:

  • IPBA is characterized by a butyric acid moiety attached to a para-iodophenyl group. Its structure allows for various chemical interactions that are pivotal in biological systems.

Mechanism of Action:

  • Albumin Binding: One of the primary mechanisms through which IPBA exerts its effects is by acting as an albumin binder. This property enhances the pharmacokinetic profile of conjugated drugs, prolonging their circulation time in the bloodstream and improving tumor uptake. The binding to albumin reduces renal clearance, allowing for more effective targeting of malignant tissues .
  • Histone Deacetylase Inhibition: Studies have indicated that IPBA may influence histone deacetylase (HDAC) activity, which is crucial in regulating gene expression involved in apoptosis and cell proliferation. This mechanism has been particularly noted in human colorectal cancer cells.

Biological Applications

IPBA has been utilized in various biological and medicinal applications:

  • Cancer Therapeutics:
    • IPBA-modified compounds have shown enhanced therapeutic efficacy in targeting specific cancer types. For instance, conjugation with radiopharmaceuticals has improved targeting and retention in tumors such as melanoma and prostate cancer .
  • Radiopharmaceutical Development:
    • The incorporation of IPBA into radiolabeled compounds has been demonstrated to improve diagnostic imaging and therapeutic outcomes. For example, [177Lu]Lu-DOTA-IPB-NAPamide showed significantly higher tumor accretion compared to its non-modified counterpart, facilitating better imaging and treatment strategies for aggressive tumors .
  • Drug Development:
    • As an intermediate in pharmaceutical synthesis, IPBA plays a role in developing various organic compounds. Its ability to undergo substitution, oxidation, and reduction reactions allows for versatile applications in drug formulation.

Case Study 1: Enhanced Tumor Targeting

In a study involving [177Lu]Lu-labeled PSMA inhibitors, the addition of an IPBA moiety significantly improved tumor targeting and retention compared to non-modified versions. The study highlighted that the presence of the albumin-binding unit led to reduced renal accumulation and increased bioavailability at the target site .

Case Study 2: Colorectal Cancer Treatment

Research demonstrated that IPBA's interaction with HDACs resulted in altered gene expression patterns associated with apoptosis in colorectal cancer cells. This finding suggests potential therapeutic roles for IPBA derivatives as HDAC inhibitors in cancer treatment protocols.

Pharmacokinetics

The pharmacokinetic properties of IPBA have been extensively studied:

  • In Vivo Studies: Animal models have shown that radiolabeled compounds containing IPBA exhibit prolonged circulation times and improved biodistribution profiles compared to those without the albumin-binding moiety .
  • Biodistribution Analysis: In vivo imaging studies confirmed that tumors could be detected more effectively with IPBA-conjugated radiopharmaceuticals 24 hours post-injection, underscoring its potential for clinical applications in oncology .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 4-(p-Iodophenyl)butyric acid, and how should researchers interpret critical peaks?

To confirm the structure and purity of this compound (CAS 27913-58-2), researchers should employ:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : The aromatic protons of the iodophenyl group appear as a doublet (δ ~7.2–7.6 ppm) due to coupling with the iodine atom. The butyric acid chain shows resonances for the methylene groups (δ ~1.8–2.5 ppm) and the carboxylic acid proton (δ ~12 ppm, broad if not deuterated).
    • ¹³C NMR : The iodine-substituted carbon resonates at ~90–100 ppm, while the carboxylic carbon appears at ~170–175 ppm .
  • Infrared Spectroscopy (IR): A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group. C-I stretching vibrations appear at ~500–600 cm⁻¹ .
  • Mass Spectrometry (MS): The molecular ion peak (m/z ~290) corresponds to the molecular weight (C₁₀H₁₁IO₂). Fragmentation patterns should align with the loss of COOH (44 Da) and iodine (127 Da) .

Q. How should researchers handle solubility challenges when working with this compound in aqueous systems?

This compound is sparingly soluble in water due to its hydrophobic iodophenyl group. To improve solubility:

  • pH Adjustment : Dissolve in alkaline buffers (pH >8) to deprotonate the carboxylic acid, forming a water-soluble sodium salt.
  • Co-solvents : Use DMSO or ethanol (10–20% v/v) in aqueous solutions, ensuring compatibility with downstream assays .
  • Sonication : Brief sonication (5–10 min) enhances dispersion in mixed solvents.

Q. What are the recommended storage conditions to ensure stability?

Store at 2–8°C in a tightly sealed, light-protected container. The compound is sensitive to moisture and prolonged exposure to air, which may lead to decomposition (e.g., deiodination or oxidation). For long-term storage, aliquot under inert gas (argon or nitrogen) .

Advanced Research Questions

Q. How can this compound be optimized as a synthon in Friedel-Crafts alkylation reactions?

The compound’s iodophenyl group acts as an electron-withdrawing moiety, directing electrophilic substitution. Key optimization steps include:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) at 0.1–1.0 eq. to balance reactivity and byproduct formation.
  • Temperature Control : Reactions typically proceed at 60–80°C in anhydrous dichloromethane or toluene.
  • Workup : Neutralize the catalyst with ice-cold water and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor for residual iodine-containing byproducts using TLC (Rf ~0.3–0.5) .

Q. What experimental strategies address contradictions in reported purity levels (e.g., 97% vs. >99%)?

Discrepancies may arise from synthesis routes or purification methods. To resolve:

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA). Compare retention times against a certified reference standard.
  • Recrystallization : Purify via slow evaporation in ethyl acetate/hexane (1:3). This often increases purity to >99% .
  • Elemental Analysis : Confirm iodine content (~43.7% theoretical) to detect impurities like unreacted starting materials .

Q. How does the albumin-binding property of this compound influence its application in targeted drug delivery?

The compound’s high-affinity binding to serum albumin (Kd ~3 μM) enables prolonged circulation in vivo. Methodological considerations for drug conjugate design:

  • Conjugation Chemistry : Link via NHS ester or maleimide groups to biomolecules (e.g., antibodies, peptides).
  • In Vivo Testing : In murine models, conjugates show a 3–5× increase in tumor uptake compared to non-albumin-binding analogs. Use PET/CT imaging with ¹²⁴I-labeled derivatives to track biodistribution .

Q. Safety and Compliance

Q. What are critical hazards associated with this compound, and how should spills be managed?

  • Hazards : Skin/eye irritation (H315, H319), potential iodine release under heat.
  • Spill Protocol :
    • Wear PPE (gloves, goggles).
    • Absorb with inert material (vermiculite) and place in a sealed container.
    • Decontaminate surfaces with ethanol/water (1:1).
    • Dispose as halogenated waste per local regulations .

Properties

IUPAC Name

4-(4-iodophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMLUBUDYFIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405208
Record name 4-(p-Iodophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27913-58-2
Record name 4-(p-Iodophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5 C mixture of 4-(4-aminophenyl)butyric acid (1.0 eq) and aqueous 6N hydrochloric acid (5.44 eq) was treated with 1.05 eq of a 3N aqueous solution of sodium nitrite, adding slowly so as to keep the temperature below 5 C. A solution of 2.8N aqueous potassium iodide (1.01 eq) was added. The reaction was stirred overnight. The layers were separated. The organic phase was purified by flash chromatography using methanol/methylene chloride as eluant to give 4-(4-iodophenyl)butyric acid.
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Retrosynthesis Analysis

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